TRPV3 antagonist 74a
Overview
Description
TRPV3 74a is a selective antagonist for the transient receptor potential vanilloid 3 (TRPV3) calcium channel. This compound has shown significant potential in scientific research due to its ability to inhibit TRPV3, which is involved in various physiological processes such as temperature perception, pain transduction, and skin physiology. TRPV3 74a has demonstrated analgesic effects in animal studies, making it a promising candidate for pain management and other therapeutic applications .
Mechanism of Action
Target of Action
The primary target of the compound TRPV3 antagonist 74a, also known as (S)–[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, is the Transient Receptor Potential Vanilloid subtype 3 (TRPV3) . TRPV3 is a cation-permeable TRP channel predominantly expressed in skin keratinocytes . It plays a significant role in cutaneous sensation and is associated with numerous skin diseases .
Mode of Action
This compound acts as a selective antagonist for the TRPV3 channel . It binds to the TRPV3 channel and inhibits its function . This inhibition prevents the flow of ions through the channel, thereby modulating the sensory modalities, including temperature, taste, olfaction, vision, hearing, and touch .
Biochemical Pathways
The TRPV3 channel is implicated in various biochemical pathways. It plays a role in Ca2+ homeostasis due to its non-selective ionic conductivity . It participates in signaling pathways associated with itch, dermatitis, hair growth, and skin regeneration . The inhibition of TRPV3 by the antagonist 74a can modulate these pathways, potentially alleviating symptoms associated with these conditions .
Result of Action
The inhibition of the TRPV3 channel by antagonist 74a results in the attenuation of mechanical allodynia, a type of pain that occurs from a normally non-painful stimulus like light touch . It exhibits anti-nociceptive activity, effectively reducing pain sensation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the inflammatory environment in the skin, which can activate TRPV3 channels and induce pain, itching, and inflammation . The antagonist 74a can potentially mitigate these effects by inhibiting the TRPV3 channel .
Biochemical Analysis
Biochemical Properties
TRPV3 antagonist 74a interacts with the TRPV3 channel, a cation-permeable ion channel predominantly expressed in skin keratinocytes . The compound binds to the channel and inhibits its function .
Cellular Effects
The inhibition of the TRPV3 channel by this compound has significant effects on cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the TRPV3 channel can influence the function of skin keratinocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the TRPV3 channel and inhibiting its function . The compound binds to the portals which connect the membrane environment surrounding the channel to the central cavity of the channel pore . This creates a barrier for ion conductance .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Dosage Effects in Animal Models
This compound has been shown to exhibit efficacy in animal models of neuropathic pain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRPV3 74a involves the preparation of (pyridin-2-yl)methanol derivativesThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for TRPV3 74a are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: TRPV3 74a primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and pyridinyl groups. These reactions can be facilitated by various reagents under controlled conditions .
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogenating agents and bases are commonly used.
Oxidation and Reduction Reactions: While less common, these reactions can be performed using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
TRPV3 74a has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of TRPV3 channels.
Biology: Helps in understanding the role of TRPV3 in cellular processes such as calcium homeostasis and signal transduction.
Medicine: Investigated for its potential in treating conditions like neuropathic pain, dermatitis, and other inflammatory skin conditions.
Industry: Potential applications in the development of new therapeutic agents targeting TRPV3 channels
Comparison with Similar Compounds
Alpha-Mangostin: Another TRPV3 inhibitor with anti-inflammatory properties.
Osthole: A natural compound that inhibits TRPV3 and has potential therapeutic applications in skin conditions.
Dyclonine: A local anesthetic that inhibits TRPV3 and is used for pain relief
Uniqueness of TRPV3 74a: TRPV3 74a stands out due to its high selectivity and potency as a TRPV3 antagonist. Unlike some other inhibitors, it does not significantly affect other ion channels, making it a more targeted and effective compound for research and potential therapeutic use .
Properties
IUPAC Name |
3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-15(24)9-16(10-15,14(23)12-4-2-3-6-21-12)13-8-11(5-7-22-13)17(18,19)20/h2-8,14,23-24H,9-10H2,1H3/t14-,15?,16?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJXDHFAWXGXIN-QQFBHYJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)C(C3=CC=CC=N3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)[C@@H](C3=CC=CC=N3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336739 | |
Record name | TRPV3-74a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432051-63-2 | |
Record name | TRPV3-74a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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